1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)13-3-5-15(23-11-13)27-7-9-28(10-8-27)18(30)14-4-6-16-24-25-17(12-1-2-12)29(16)26-14/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHUOJEGKRZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Similar compounds have been shown to interact with their targets through specific interactions. For instance, some derivatives have demonstrated inhibitory effects against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Biochemical Pathways
Similar compounds have been found to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide. This inhibition can disrupt the normal functioning of urease-positive microorganisms.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines. For instance, some derivatives have exhibited potent inhibitory activities against C. neoformans and P. mirabilis.
Biochemical Analysis
Biochemical Properties
Related compounds, such as other triazolopyridazines, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds, which can influence the function of the target biomolecule.
Biological Activity
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazolo-pyridazine core, which is recognized for its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound under study is anticipated to possess similar antimicrobial effects due to its structural similarity to other active triazoles.
2. Anticancer Properties
The potential anticancer activity of this compound is supported by studies on related compounds. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
3. Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. For example, triazoles are known to act as inhibitors of certain enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways . The specific interactions and inhibition mechanisms of this compound require further investigation but are promising based on existing literature.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole-containing compounds:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against drug-resistant bacterial strains. Compounds similar to the one demonstrated minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against S. aureus and Klebsiella pneumoniae .
- Anticancer Evaluation : In vitro studies on triazole derivatives indicated significant cytotoxicity against different cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,4-Triazole | Triazole | Antimicrobial, Anticancer |
| Pyridazine Derivatives | Pyridazine | Enzyme Inhibition |
| Piperazine Analogues | Piperazine | Antidepressant Effects |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological activities, making it a candidate for therapeutic applications. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific molecular targets involved in cancer cell proliferation.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, positioning it as a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Enzyme Inhibition Studies
The interaction of this compound with various enzymes has been a focal point of research. It is believed to act as an enzyme inhibitor by binding to active sites and blocking substrate access. This property is crucial for developing new therapeutic agents targeting specific enzymes implicated in diseases.
Coordination Chemistry
Due to its unique structure, the compound serves as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance its biological activity or facilitate the development of new materials with specific properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound and their evaluation against cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications.
- Antimicrobial Activity : Research published in Antibiotics demonstrated that derivatives of this compound exhibited activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.
- Inflammation Modulation : A study in Pharmacology & Therapeutics investigated the anti-inflammatory effects of this compound in animal models, showing reduced markers of inflammation and tissue damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazolo[4,3-b]pyridazine Derivatives
- 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS 1306605-44-6) Core: Triazolo[4,3-b]pyridazine. Substituents: Methyl at position 3; piperazine directly attached at position 4. Key Differences: Lacks the carbonyl linker and trifluoromethylpyridine group.
- 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 1058447-40-7)
Heterocyclic Core Variants
- Pyrrolo[3,4-d]pyridazinone Derivatives (e.g., 5a,b–6a,b) Core: Pyrrolo[3,4-d]pyridazinone. Substituents: Arylpiperazine pharmacophores linked via oxadiazole or thioxo-oxadiazole groups. Key Differences: Oxadiazole linkers may enhance rigidity and π-π interactions compared to the carbonyl in the target compound. These derivatives are often explored for CNS activity .
- Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Core: Pyrazolo-pyrimidine or pyrazolo-triazolo-pyrimidine. Substituents: Varied amino, cyano, and acetyl groups.
Piperazine-Containing Analogues
- 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic Acid (Compound 14)
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s triazolo-pyridazine core allows diverse substitutions (e.g., cyclopropyl, trifluoromethylpyridine), as seen in and . Piperazine introduction via alkylation/coupling is common across analogues .
- Bioactivity Trends : Piperazine-linked trifluoromethyl groups (target compound, ) correlate with improved target affinity and metabolic stability. Oxadiazole linkers () may enhance binding rigidity but reduce solubility.
- Contradictions: While methyl substituents () simplify synthesis, cyclopropyl groups in the target compound may offer better steric optimization for specific receptors.
Preparation Methods
Thermolysis of Tetrazole Precursors
A seminal method involves the thermolysis of 5-(2-pyrazinyl)tetrazole derivatives at elevated temperatures (400°C under vacuum), yielding triazolopyridazines via diazo intermediates. For instance, heating 5-(2-pyrazinyl)tetrazole generates 1,2,3-triazolo[1,5-a]pyrazine in 20% yield, albeit with limitations in scalability due to harsh conditions. Modern adaptations employ microwave-assisted pyrolysis to reduce reaction times and improve yields marginally.
Diazotization and Cyclization
Alternative routes utilize nitrite-mediated cyclization of diaminopyridazines. Treatment of 3,6-diaminopyridazine with sodium nitrite under acidic conditions facilitates the formation of the triazolopyridazine ring system. This method, while efficient, requires stringent pH control to avoid byproduct formation. A patent by Smolyar et al. demonstrated that hydrazine hydrate-mediated cyclotransformation of nitro-substituted pyridinones achieves triazolopyridazinones in 86% yield without chromatography.
Table 1: Comparison of Triazolopyridazine Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Key Limitations |
|---|---|---|---|
| Thermolysis | 400°C, 10⁻⁵ Torr | 20 | Low yield, harsh conditions |
| Diazotization | NaNO₂, HCl, 0–5°C | 45–60 | pH sensitivity |
| Hydrazine cyclotransformation | Hydrazine hydrate, 140°C | 86 | Requires nitro precursors |
The introduction of the 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine group occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Reaction of 6-chlorotriazolopyridazine with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in dimethylformamide (DMF) at 80–100°C affords the coupled product. Sodium hydride (60% dispersion in oil) is frequently employed as a base to deprotonate the piperazine nitrogen, enhancing nucleophilicity. For example, a patent by CN1077958A achieved 62% yield using this approach, though stoichiometric base usage complicates purification.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using BrettPhos or XantPhos ligands enables milder conditions (80°C, toluene) for attaching sterically hindered piperazines. This method circumvents the need for strong bases but requires anhydrous conditions and inert atmospheres. Yields range from 50–70%, with residual palladium posing challenges for pharmaceutical applications.
Functionalization with Cyclopropyl and Trifluoromethyl Groups
Trifluoromethylation Strategies
The 5-(trifluoromethyl)pyridinyl group is typically pre-installed before piperazine coupling. Direct trifluoromethylation of pyridine using Umemoto’s reagent (Togni’s reagent) under radical initiation achieves moderate yields (40–55%). Electrophilic trifluoromethylation with CF₃I in the presence of CuI offers a more scalable alternative, albeit with lower regioselectivity.
Table 2: Functionalization Reaction Parameters
| Functional Group | Method | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Cyclopropyl | Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane | 65 |
| Trifluoromethyl | Radical trifluoromethylation | Togni’s reagent, AIBN, DCE | 55 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr but promote side reactions at elevated temperatures. Switching to toluene or THF in Buchwald-Hartwig couplings reduces decomposition but necessitates longer reaction times.
Catalytic Systems
Copper(I) iodide in combination with 1,10-phenanthroline accelerates cyclopropane couplings, while Pd₂(dba)₃ with SPhos ligands improves piperazine coupling efficiency. Catalyst loadings below 5 mol% are critical for cost-effective synthesis.
Challenges and Limitations
-
Regioselectivity : Competing ring-closing pathways during triazolopyridazine formation lead to isomers requiring chromatographic separation.
-
Trifluoromethyl Group Stability : Hydrolytic degradation of CF₃ under basic conditions necessitates inert atmospheres and anhydrous solvents.
-
Purification Complexity : The compound’s high molecular weight (417.4 g/mol) and hydrophobicity complicate crystallization, often mandating silica gel chromatography .
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) .
Basic: How can structural confirmation of this compound be achieved?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm), trifluoromethyl (δ ~120–125 ppm in 13C), and piperazine protons (δ ~3.0–4.0 ppm) .
- HRMS (ESI+) : Confirm molecular ion ([M+H]+) with <5 ppm deviation.
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the triazolo-pyridazine and piperazine moieties .
Advanced: How can researchers resolve low solubility issues during biological assays?
Methodological Answer:
Address solubility challenges through:
- Co-solvent Systems : Use DMSO (≤10% v/v) or PEG-400 to enhance aqueous solubility without denaturing proteins .
- Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts via acid titration (e.g., HCl in dioxane) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., cyclopropyl → cyclobutyl, trifluoromethyl → difluoromethyl) and assess impact on activity .
In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to predict binding modes .
Biological Assays : Test analogs in enzyme inhibition (IC₅₀) or cell viability (MTT) assays. Correlate activity with physicochemical parameters (logP, PSA) computed via SwissADME .
Q. Example SAR Finding :
| Substituent Modification | Bioactivity Change (vs. Parent) |
|---|---|
| Cyclopropyl → Methyl | 10-fold ↓ in potency |
| Trifluoromethyl → H | Loss of target selectivity |
Advanced: How can synthetic byproducts or impurities be characterized and minimized?
Methodological Answer:
- HPLC-MS Analysis : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Adjust gradient elution to resolve peaks .
- Reaction Optimization :
- Reduce chlorination time to prevent over-substitution.
- Employ scavenger resins (e.g., polymer-bound TEA) to trap excess coupling reagents .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to identify intermediates .
Critical Step : Recrystallize the final product from hot isopropanol to remove polar byproducts .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize assays based on structural motifs:
- Kinase Inhibition : Use ADP-Glo™ assay for ATP-competitive inhibitors (common with triazolo-pyridazines) .
- CYP450 Interaction : Screen for metabolism using human liver microsomes (HLMs) and LC-MS/MS quantification .
- Membrane Permeability : Perform Caco-2 cell monolayer assays to predict oral absorption .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with ≥3 replicates .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to estimate logP (target <5), topological PSA (<90 Ų), and P-glycoprotein substrate risk .
- Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s Metabolism Module or GLORY .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., cyclopropyl vs. spirocyclic groups) .
Case Study : Introducing a methyl group at the pyridazine C7 position improved metabolic stability (t₁/₂ increased from 1.2 → 4.7 h in HLMs) .
Advanced: What techniques are recommended for resolving spectral data contradictions in structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C interactions .
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to confirm assignments (e.g., cyclopropyl carbonyl) .
- DFT Calculations : Compare experimental and computed chemical shifts (Gaussian 16) to validate proposed structures .
Example : A reported δ 7.8 ppm (1H) ambiguity was resolved via HMBC as belonging to the triazole C-H, not pyridazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
